2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been reported to inhibit cdks, which could lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of cdks can affect the cell cycle pathway, leading to halted cell division and potential cell death .
Result of Action
Similar compounds have been found to induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: : This can be achieved by cyclization reactions involving hydrazines and β-diketones or β-ketoesters.
Acetylation: : The final step involves the acetylation of the thiol group using acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: : The compound can be reduced to remove the oxo group, resulting in a different pyrazolo[3,4-d]pyrimidine derivative.
Substitution: : The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, sodium hypochlorite, or iodine can be used as oxidizing agents.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: : Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Disulfides: : Resulting from the oxidation of the thiol group.
Sulfonic Acids: : Formed by further oxidation of the disulfide.
Reduced Derivatives: : Resulting from the reduction of the oxo group.
Substituted Acetamides: : Formed by nucleophilic substitution of the acetamide group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new pharmaceuticals.
Medicine
The compound has been investigated for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the design of new materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.
Thioacetamide derivatives: : These compounds contain a thioacetamide group and are used in various chemical and biological applications.
Uniqueness
2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(o-tolyl)acetamide is unique due to its specific combination of the pyrazolo[3,4-d]pyrimidin-4-one core, thiol group, and o-tolyl moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-8-4-2-3-5-10(8)16-11(20)7-22-14-17-12-9(6-15-19-12)13(21)18-14/h2-6H,7H2,1H3,(H,16,20)(H2,15,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYZEAZGOQPKOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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